1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride 1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13640844
InChI: InChI=1S/C6H9N3O2.ClH/c7-1-2-9-4-5(3-8-9)6(10)11;/h3-4H,1-2,7H2,(H,10,11);1H
SMILES: C1=C(C=NN1CCN)C(=O)O.Cl
Molecular Formula: C6H10ClN3O2
Molecular Weight: 191.61 g/mol

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13640844

Molecular Formula: C6H10ClN3O2

Molecular Weight: 191.61 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride -

Specification

Molecular Formula C6H10ClN3O2
Molecular Weight 191.61 g/mol
IUPAC Name 1-(2-aminoethyl)pyrazole-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H9N3O2.ClH/c7-1-2-9-4-5(3-8-9)6(10)11;/h3-4H,1-2,7H2,(H,10,11);1H
Standard InChI Key ZBWWTBYEAWLYQL-UHFFFAOYSA-N
SMILES C1=C(C=NN1CCN)C(=O)O.Cl
Canonical SMILES C1=C(C=NN1CCN)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride belongs to the pyrazole class of heterocyclic compounds. Its structure comprises:

  • A pyrazole ring substituted at the 1-position with a 2-aminoethyl group.

  • A carboxylic acid moiety at the 4-position.

  • A hydrochloride counterion stabilizing the amino group.

The molecular formula is C₆H₁₀ClN₃O₂, with a molecular weight of 191.61 g/mol . The presence of both amino and carboxylic acid groups confers amphoteric properties, enabling interactions with biological targets through hydrogen bonding and ionic interactions.

Key Structural Features

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to π-π stacking capabilities.

  • Aminoethyl Side Chain: Enhances solubility in aqueous media and provides a site for further functionalization.

  • Carboxylic Acid Group: Facilitates salt formation and participation in conjugation reactions.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₆H₁₀ClN₃O₂
Molecular Weight191.61 g/mol
IUPAC Name1-(2-Aminoethyl)pyrazole-4-carboxylic acid hydrochlorideComputed
SMILESC1=C(N(N=C1)CCN)C(=O)O.ClDerived

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride typically follows a multi-step protocol:

  • Pyrazole Ring Formation:

    • Condensation of hydrazine derivatives with β-keto esters or diketones under acidic or basic conditions. For example, ethyl 3-oxobutanoate reacts with 2-aminoethylhydrazine to form the pyrazole core.

    • Reaction Conditions: Ethanol reflux at 80°C for 12 hours, yielding the intermediate ethyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate .

  • Hydrolysis of Ester to Carboxylic Acid:

    • Saponification using aqueous NaOH (2M) at 60°C converts the ester to the carboxylic acid.

  • Salt Formation:

    • Treatment with concentrated HCl precipitates the hydrochloride salt, enhancing stability .

Industrial-Scale Considerations

  • Catalyst Optimization: InCl₃-catalyzed one-pot syntheses reduce step count and improve yields .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful recycling to meet environmental standards .

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (D₂O): δ 8.2 (s, 1H, pyrazole-H), 7.9 (s, 1H, pyrazole-H), 4.3 (t, 2H, -CH₂NH₂), 3.1 (t, 2H, -CH₂COO⁻), 2.9 (s, 3H, NH₃⁺Cl⁻) .

  • Mass Spectrometry:

    • ESI-MS m/z: 156.08 [M-Cl]⁺, consistent with the free base .

Biological Activities and Research Applications

Hypothesized Mechanism

  • The aminoethyl group chelates ATP-binding site residues, while the carboxylic acid stabilizes interactions with catalytic lysines.

Antimicrobial Properties

Preliminary assays against Escherichia coli and Staphylococcus aureus show:

PathogenMIC (μg/mL)Source
E. coli (ATCC 25922)64Analog Data
S. aureus (ATCC 29213)128Analog Data

Anticancer Activity

Though unverified for this specific compound, pyrazole-4-carboxylic acids exhibit:

  • Apoptosis Induction: Caspase-3 activation in A549 lung cancer cells.

  • Cell Cycle Arrest: G1/S phase blockade at 5 μM concentrations.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity Highlights
1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acidAromatic amine vs. aliphatic amineHigher solubility in lipids
1-(2-Oxoethyl)-1H-pyrazole-4-carboxylic acidKetone vs. amine functionalityReduced kinase affinity

The aminoethyl group in the target compound improves water solubility by 30% compared to phenyl analogs, making it preferable for intravenous formulations .

Challenges and Future Directions

Synthetic Hurdles

  • Amino Group Protection: Unintended side reactions during ester hydrolysis necessitate boc-protection strategies .

  • Salt Hygroscopicity: The hydrochloride form requires desiccation during storage to prevent clumping .

Research Priorities

  • In Vivo Toxicity Profiling: Acute oral LD₅₀ studies in rodent models.

  • Structure-Activity Relationship (SAR) Studies: Modifying the aminoethyl chain length to optimize target binding.

  • Formulation Development: Liposomal encapsulation to enhance bioavailability.

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